molecular formula C13H17N2O4P B14662562 Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate CAS No. 52172-49-3

Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate

Cat. No.: B14662562
CAS No.: 52172-49-3
M. Wt: 296.26 g/mol
InChI Key: BZZXGUWTUHHMFG-UHFFFAOYSA-N
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Description

Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate is a compound that belongs to the class of 1,3,4-oxadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate typically involves the Pudovik-type reaction. This reaction involves the condensation of diethyl phosphite with imines, which are derived from 5-phenyl-1,2,4-oxadiazol-2-amine and aromatic aldehydes. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can coordinate with metal ions, forming complexes that exhibit catalytic activity. In biological systems, it can interact with viral proteins, inhibiting their function and preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate is unique due to its specific structural features, which allow it to form stable complexes with metal ions and exhibit diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

52172-49-3

Molecular Formula

C13H17N2O4P

Molecular Weight

296.26 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C13H17N2O4P/c1-3-17-20(16,18-4-2)10-12-14-15-13(19-12)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

BZZXGUWTUHHMFG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=NN=C(O1)C2=CC=CC=C2)OCC

Origin of Product

United States

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